Cas no 2734775-16-5 (Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate)
Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate
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- Inchi: 1S/C12H13F3O3/c1-3-17-10-6-8(11(16)18-4-2)5-9(7-10)12(13,14)15/h5-7H,3-4H2,1-2H3
- InChI Key: KQLCDGXIRIHOID-UHFFFAOYSA-N
- SMILES: C(C)OC1=CC(C(OCC)=O)=CC(C(F)(F)F)=C1
Computed Properties
- Exact Mass: 262.08167876g/mol
- Monoisotopic Mass: 262.08167876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 35.5Ų
Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022J9O-250mg |
Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate |
2734775-16-5 | 95% | 250mg |
$500.00 | 2025-02-13 | |
| Aaron | AR022J9O-1g |
Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate |
2734775-16-5 | 95% | 1g |
$800.00 | 2025-02-13 |
Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate
Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate (CAS No. 2734775-16-5): A Comprehensive Overview
Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate (CAS No. 2734775-16-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate consists of a benzoate core substituted with an ethoxy group at the 3-position and a trifluoromethyl group at the 5-position. This specific arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its biological activity. The presence of the trifluoromethyl group, in particular, is well-known for its ability to enhance metabolic stability and binding affinity, making it a common moiety in drug design.
In recent years, Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its utility as a building block for synthesizing more complex molecules with enhanced pharmacological properties. The compound's ability to serve as a precursor in multi-step synthetic routes has made it particularly valuable for the development of novel APIs (Active Pharmaceutical Ingredients).
The pharmaceutical industry has shown considerable interest in Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate due to its structural versatility and biological relevance. Studies have demonstrated its role in the synthesis of molecules with potential anti-inflammatory, anti-cancer, and antimicrobial activities. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity and interact with specific biological targets.
The use of computational chemistry and molecular modeling techniques has further enhanced the understanding of Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate's interactions within biological systems. These studies have provided insights into how the compound's structural features influence its binding affinity and selectivity, which are crucial factors in drug design. The integration of experimental data with computational predictions has allowed researchers to optimize synthetic pathways and improve the efficacy of potential therapeutic agents.
The chemical synthesis of Ethyl 3-ethoxy-5-(trifluoromethyl strong>)benzoate involves multi-step reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to achieve the desired product with minimal byproducts. These techniques not only enhance the efficiency of the synthesis but also contribute to the scalability of production processes.
The environmental impact of producing Ethyl 3-
In conclusion, Ethyl 3-
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